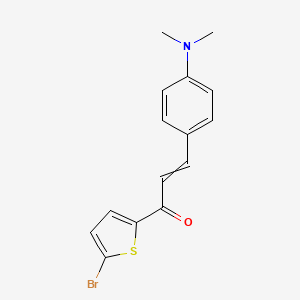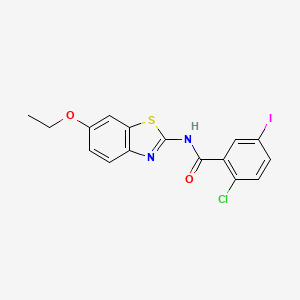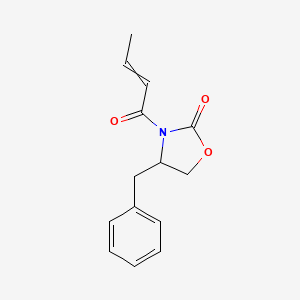![molecular formula C30H27NO6 B12463145 4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)
4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un ester benzoïque, un dérivé de l'isoindoline et un groupe phénoxyacétyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du dérivé de l’isoindoline : La première étape implique la synthèse du dérivé de l’isoindoline par une réaction de cyclisation. Cela peut être réalisé en faisant réagir un acide dicarboxylique approprié avec une amine en milieu acide.
Attachement du groupe phénoxyacétyl : L’étape suivante consiste à introduire le groupe phénoxyacétyl par une réaction d’estérification. Cela peut être fait en faisant réagir le dérivé de l’isoindoline avec l’acide phénoxyacétique en présence d’un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC).
Formation de l’ester benzoïque : La dernière étape implique l’estérification de l’intermédiaire phénoxyacétyl avec l’acide benzoïque. Cela peut être réalisé en utilisant un réactif d’estérification approprié tel que le chlorure de thionyle ou en utilisant un réactif de couplage comme le DCC.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions réactionnelles et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Amines, thiols et autres nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé peut être utilisé comme élément de base pour la synthèse de candidats médicaments potentiels, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Les caractéristiques structurelles uniques du composé le rendent approprié pour le développement de nouveaux matériaux aux propriétés spécifiques, tels que des polymères ou des revêtements.
Études biologiques : Le composé peut être utilisé dans des études biologiques pour étudier ses effets sur diverses voies biologiques et son potentiel en tant qu’agent thérapeutique.
Applications De Recherche Scientifique
4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
Le mécanisme d’action du 4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant des effets en aval sur les voies cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Biphenylyl)-2-oxoéthyl 8-méthyl-2-[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phényl]-4-quinoléinecarboxylate
- 4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
Unicité
Le 4-{[4-(5-méthyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phénoxy]acétyl}phényl benzoate est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C30H27NO6 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
[4-[2-[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenoxy]acetyl]phenyl] benzoate |
InChI |
InChI=1S/C30H27NO6/c1-19-7-16-25-26(17-19)29(34)31(28(25)33)22-10-14-23(15-11-22)36-18-27(32)20-8-12-24(13-9-20)37-30(35)21-5-3-2-4-6-21/h2-6,8-15,19,25-26H,7,16-18H2,1H3 |
Clé InChI |
RJFYFHWNZOQVOT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463070.png)

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)

![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)
![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)

